2-N-(4-methoxyphenyl)pyridine-2,3-diamine
Overview
Description
2-N-(4-methoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the 3-position and a 4-methoxyphenylamino group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine typically involves the following steps:
Nitration: The starting material, 2-chloro-3-nitropyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 3-amino-2-chloropyridine is subjected to nucleophilic substitution with 4-methoxyaniline to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-N-(4-methoxyphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-N-(4-methoxyphenyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloro-4-methylpyridine: This compound shares a similar pyridine core but differs in the substituents attached to the ring.
2-Amino-4-methylpyridine: Another related compound with an amino group at the 2-position and a methyl group at the 4-position.
3-Amino-2-phenylpyridine: Similar structure with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
2-N-(4-methoxyphenyl)pyridine-2,3-diamine is unique due to the presence of both an amino group and a 4-methoxyphenylamino group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVHRACPVAOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466148 | |
Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41010-68-8 | |
Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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